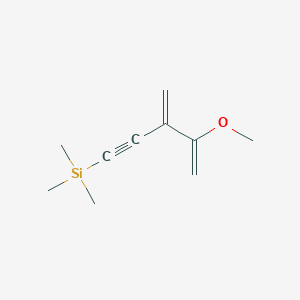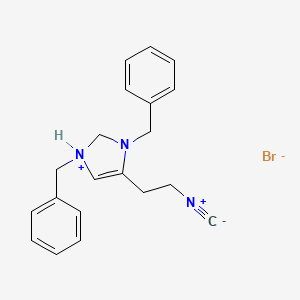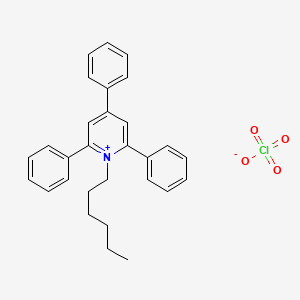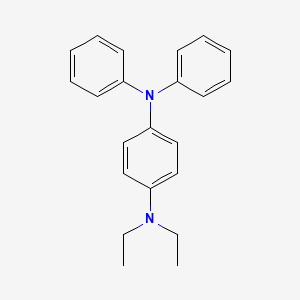
2,6,7,8-Tetramethyl-1,3,6,8,2,7-dioxadiazadiarsecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7,8-Tetramethyl-1,3,6,8,2,7-dioxadiazadiarsecane is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple methyl groups and a dioxadiazadiarsecane ring, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 2,6,7,8-Tetramethyl-1,3,6,8,2,7-dioxadiazadiarsecane involves several steps, including the formation of the dioxadiazadiarsecane ring and the introduction of methyl groups at specific positions. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,6,7,8-Tetramethyl-1,3,6,8,2,7-dioxadiazadiarsecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,6,7,8-Tetramethyl-1,3,6,8,2,7-dioxadiazadiarsecane has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, it could be explored for its potential therapeutic properties. Industrial applications may include its use as a precursor for the production of specialized chemicals.
Mechanism of Action
The mechanism of action of 2,6,7,8-Tetramethyl-1,3,6,8,2,7-dioxadiazadiarsecane involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
2,6,7,8-Tetramethyl-1,3,6,8,2,7-dioxadiazadiarsecane can be compared with other similar compounds, such as tetramethyl acetyloctahydronaphthalenes and tetramethylpiperidines. These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its distinct dioxadiazadiarsecane ring and the specific arrangement of methyl groups.
Properties
CAS No. |
89865-02-1 |
|---|---|
Molecular Formula |
C8H20As2N2O2 |
Molecular Weight |
326.10 g/mol |
IUPAC Name |
2,6,7,8-tetramethyl-1,3,6,8,2,7-dioxadiazadiarsecane |
InChI |
InChI=1S/C8H20As2N2O2/c1-9-11(3)5-7-13-10(2)14-8-6-12(9)4/h5-8H2,1-4H3 |
InChI Key |
KVDIUGZBMFCKDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCO[As](OCCN([As]1C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


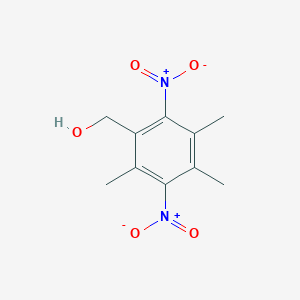
![4-Ethyl-6-[4-(1H-imidazol-1-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14388517.png)
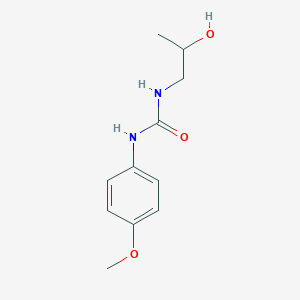
![5-(Morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14388529.png)
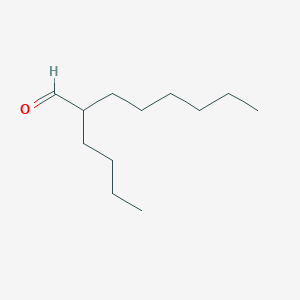
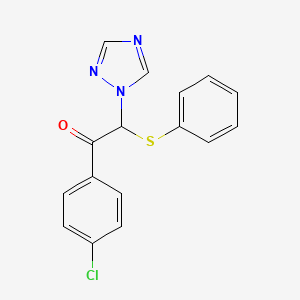
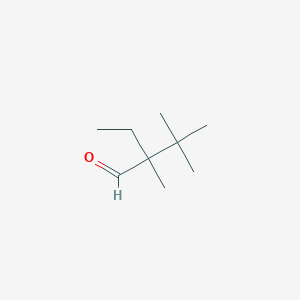
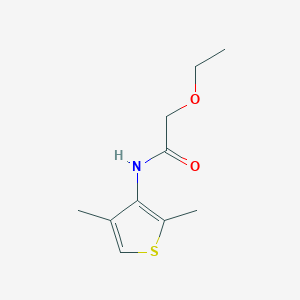
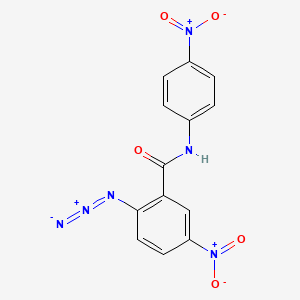
![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
